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Introduction
Carthamidin is a water-soluble yellow quinochalcone pigment primarily isolated from the

florets of safflower (Carthamus tinctorius L.).[1][2][3] Traditionally, safflower has been utilized in

Asian medicine for a variety of therapeutic purposes, including the treatment of inflammatory

conditions and menstrual problems.[4][5] Modern scientific investigation has begun to validate

these traditional uses, revealing a spectrum of biological activities for its constituent

compounds. Carthamidin, along with related flavonoids like carthamin and hydroxysafflor

yellow A, is a major bioactive component responsible for the plant's pharmacological effects.[2]

[4] This technical guide provides a comprehensive overview of the known biological activities of

Carthamidin, with a focus on its anticancer, antioxidant, and anti-inflammatory properties,

supported by quantitative data, detailed experimental protocols, and mechanistic pathway

visualizations.

Anticancer Activity
Recent studies have highlighted the potential of Carthamidin as an anticancer agent,

particularly in breast cancer. Its activity is characterized by the inhibition of cancer cell

proliferation and the induction of apoptosis.
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The cytotoxic effects of Carthamidin and related aqueous extracts from Carthamus tinctorius

have been quantified against various cancer cell lines, primarily using the MTT assay. The half-

maximal inhibitory concentration (IC50) is a key metric for cytotoxicity.

Compound/Ext
ract

Cell Line Assay IC50 Value Citation(s)

Carthamidin MCF-7 MTT
128.65 µg/mL (at

24 h)
[6][7]

Aqueous Extract

of Safflower

Florets (Manjira

var.)

MCF-7 MTT
34.873 ± 3.112

µg/mL
[1]

Aqueous Extract

of Safflower

Florets (SSF-658

var.)

MCF-7 MTT
34.967 ± 4.506

µg/mL
[1]

Ethanol Extract

of Safflower
T47D MTT 479 µg/mL [8]

Note: Aqueous extracts of safflower are rich in Carthamidin, the primary water-soluble

pigment.[1]

Mechanism of Anticancer Action
The anticancer effects of Carthamidin in breast cancer cells (MCF-7) are multifaceted,

involving the induction of apoptosis, cell cycle arrest, and oxidative stress.[6]

Induction of Apoptosis: Carthamidin treatment leads to apoptotic effects, which have been

confirmed through AO/EB (Acridine Orange/Ethidium Bromide) labeling in laser confocal

microscopy.[6]

Generation of Reactive Oxygen Species (ROS): The compound causes an elevation in the

production of ROS within the treated cancer cells, contributing to cellular damage and

apoptosis.[6]
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Cell Cycle Arrest: Flow cytometry analysis has shown that Carthamidin halts the cell cycle in

the G0/G1 phase, with a significant accumulation of cells (82.9%) in this phase, thereby

inhibiting proliferation.[6]

Membrane Damage: Increased leakage of lactate dehydrogenase (LDH) from treated cells

indicates compromised cell membrane integrity, a hallmark of cytotoxicity.[6]

Molecular Targeting: In silico molecular docking studies suggest a strong binding affinity of

Carthamidin to Notch receptors (NOTCH 1-4) and the tumor suppressor protein p53, with

binding scores ranging from -5.027 to -7.402 kcal/mol. This suggests that Carthamidin's

therapeutic potential may be mediated through the modulation of these critical signaling

pathways involved in cancer cell survival and proliferation.[6]

Mandatory Visualization: Anticancer Signaling Pathway
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Caption: Proposed anticancer mechanism of Carthamidin in MCF-7 cells.
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Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

method used to assess cell metabolic activity and, by extension, cell viability and cytotoxicity.

Cell Culture: MCF-7 breast adenocarcinoma cells are cultured in Minimum Essential Medium

(MEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

(penicillin/streptomycin). The cells are maintained in a humidified incubator at 37°C with 5%

CO2.[1]

Cell Seeding: Cells are seeded into 96-well plates at a specified density and allowed to

adhere overnight.

Compound Preparation: Carthamidin is dissolved in a suitable solvent (e.g., aqueous

solution or methanol) and then diluted with the culture medium to achieve a series of final

concentrations for testing.[1]

Treatment: The culture medium is removed from the wells and replaced with medium

containing various concentrations of Carthamidin. Control wells receive medium with the

solvent alone. The plates are incubated for a specified period (e.g., 24 hours).[6][7]

MTT Addition: After incubation, the treatment medium is removed, and a solution of MTT

(typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated

for another 2-4 hours to allow for the formation of formazan crystals by metabolically active

cells.

Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO,

isopropanol) is added to each well to dissolve the purple formazan crystals.

Absorbance Measurement: The absorbance of the resulting solution is measured using a

microplate reader at a wavelength of approximately 570 nm.

Data Analysis: The percentage of cell viability is calculated relative to the untreated control

cells. The IC50 value is determined by plotting the percentage of viability against the log of

the compound concentration.[7]
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Carthamidin, as an aqueous extract component of safflower florets, demonstrates significant

antioxidant and radical scavenging abilities.[9] This activity is crucial for protecting organisms

against oxidative damage induced by reactive oxygen species (ROS).[9]

Quantitative Data: Antioxidant Capacity
The antioxidant potential of Carthamidin-containing extracts has been evaluated using several

standard assays. The results are often expressed as ascorbic acid equivalents (AAE).

Assay
Safflower
Variety/Extract

Result (mg
Ascorbic Acid
Equivalents / g dry
weight)

Citation(s)

Total Antioxidant

Capacity

Carthamidin (Co-1

var.)
0.532 ± 0.01 [9]

Total Antioxidant

Capacity
Carthamidin (A1 var.) 0.188 ± 0.011 [9]

Ferric Reducing

Power (FRAP)

Carthamidin (Pbns-12

var.)
0.965 ± 0.006 [9]

Ferric Reducing

Power (FRAP)

Carthamidin (Manjra

var.)
0.649 ± 0.190 [9]

Mandatory Visualization: DPPH Assay Workflow
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Caption: Experimental workflow for the DPPH radical scavenging assay.

Experimental Protocols: Antioxidant Assays
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to

the stable DPPH radical, thus neutralizing it.
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Reagent Preparation: A stock solution of DPPH (e.g., 0.004% w/v or 200 µM) is prepared in

95% methanol.[9]

Sample Preparation: Stock solutions of the Carthamidin-containing extract (e.g., 20 mg/mL)

are prepared, and serial dilutions are made to obtain a range of concentrations.[9] Ascorbic

acid is used as a positive control.

Reaction: A fixed volume of the DPPH solution (e.g., 900 μL) is mixed with various

concentrations of the extract.[9] A blank (methanol) and a control (DPPH solution without

sample) are also prepared.

Incubation: The mixtures are incubated in the dark at room temperature for 30 minutes.[9]

Measurement: The absorbance (optical density) is measured at 517 nm using a UV-Vis

spectrophotometer.[9]

Calculation: The percentage of DPPH radical scavenging activity (inhibition) is calculated

using the formula: % Inhibition = [(OD_control - OD_sample) / OD_control] x 100[9] The IC50

value is determined from a plot of % inhibition versus concentration.[9]

This method assesses the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron

(Fe²⁺).

Reaction Mixture: Various concentrations of the extract are mixed with phosphate buffer (2.5

mL, 0.2 M, pH 6.6) and potassium ferricyanide (2.5 mL, 1% w/v).[9]

Incubation: The mixture is incubated at 50°C for 20 minutes.[9]

Reaction Termination: Trichloroacetic acid (2.5 mL, 10% w/v) is added to stop the reaction,

and the mixture is centrifuged at 1000 g for 10 minutes.[9]

Color Development: The upper layer of the solution (2.5 mL) is mixed with deionized water

(2.5 mL) and ferric chloride (0.5 mL, 0.1% w/v).[9]

Measurement: After 30 minutes, the absorbance of the resulting blue-green solution is

measured at 700 nm.[9]
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Quantification: The reducing power is expressed as milligrams of ascorbic acid equivalents

(mg AAE) per gram of dry weight.[9]

Anti-inflammatory Activity
Carthamus tinctorius extracts have long been used in traditional medicine for their anti-

inflammatory properties.[4][10] While specific quantitative data for isolated Carthamidin is less

prevalent in the reviewed literature, studies on safflower extracts, which contain Carthamidin,

demonstrate significant anti-inflammatory effects. These effects are often evaluated through in

vitro assays that model inflammatory processes, such as membrane stabilization and protein

denaturation inhibition.[11][12]

Experimental Protocol: In Vitro Anti-inflammatory
Assays
This assay uses red blood cells (erythrocytes) as a model for lysosomal membranes. The

ability of a compound to prevent heat-induced hemolysis is indicative of its membrane-

stabilizing and anti-inflammatory potential.

Erythrocyte Suspension: A 2% suspension of human red blood cells is prepared in a buffered

saline solution (e.g., PBS).[11]

Treatment: 1 mL of the extract at various concentrations (e.g., 100 to 3000 µg/mL) is mixed

with 1 mL of the 2% erythrocyte suspension. Aspirin is often used as a reference drug.[11]

Incubation: The mixture is incubated in a water bath at 56°C for 30 minutes to induce

hemolysis. A control tube contains PBS instead of the extract.[11]

Centrifugation: After incubation and cooling, the tubes are centrifuged (e.g., 700 g for 5

minutes) to pellet the intact cells.[11]

Measurement: The absorbance of the supernatant, which contains hemoglobin released

from lysed cells, is measured at 560 nm.[11]

Calculation: The percentage of protection against hemolysis is calculated relative to the

control.
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Inflammation can lead to the denaturation of proteins. This assay measures the ability of a

compound to inhibit heat-induced denaturation of a protein like ovalbumin or bovine serum

albumin.

Reaction Mixture: A solution containing the test extract at various concentrations and a

protein solution (e.g., ovalbumin) is prepared.[11]

Incubation: The mixture is incubated at a high temperature (e.g., 72°C) for a set period to

induce denaturation, followed by cooling.

Measurement: The turbidity of the solution, resulting from protein denaturation and

aggregation, is measured spectrophotometrically.

Calculation: The percentage inhibition of denaturation is calculated by comparing the

absorbance of the sample-treated mixtures to that of the control.

Conclusion
Carthamidin, a prominent pigment from Carthamus tinctorius, exhibits a range of promising

biological activities. Its anticancer properties, particularly against breast cancer cells, are

supported by evidence of apoptosis induction, cell cycle arrest, and potential modulation of the

Notch and p53 signaling pathways.[6] Furthermore, Carthamidin-containing extracts are

potent antioxidants, capable of scavenging free radicals and reducing oxidative stress, as

demonstrated by quantitative DPPH and FRAP assays.[9] The traditional use of safflower as an

anti-inflammatory agent is also substantiated by in vitro studies showing membrane

stabilization and protein denaturation inhibition.[11][12]

For drug development professionals, Carthamidin represents a valuable natural product lead.

Further research should focus on isolating pure Carthamidin to precisely quantify its anti-

inflammatory and other biological activities, elucidating its in vivo efficacy and safety profiles,

and exploring its full therapeutic potential through more detailed mechanistic studies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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